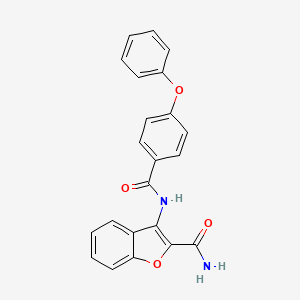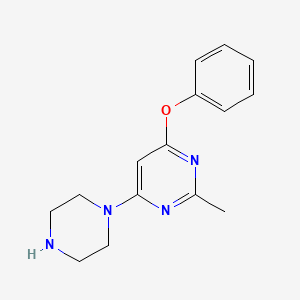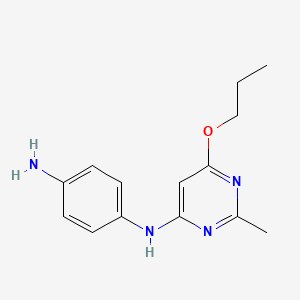![molecular formula C19H16ClFN2S B6576503 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine CAS No. 1169964-89-9](/img/structure/B6576503.png)
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine (CFDMPP) is a novel synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a six-membered ring containing two nitrogen atoms, one sulfur atom, one chlorine atom and one fluorine atom. CFDMPP has a variety of biochemical and physiological effects, and its use in laboratory experiments has several advantages and limitations.
Applications De Recherche Scientifique
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine has a variety of applications in scientific research. It has been used in the study of the effects of various drugs on the central nervous system, as well as in the study of the effects of various drugs on the cardiovascular system. 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine has also been used to study the effects of various drugs on the immune system, and to study the effects of various drugs on the endocrine system. Additionally, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine has been used to study the effects of various drugs on the liver and kidney function.
Mécanisme D'action
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine is not yet fully understood. However, it is believed that 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine acts as an agonist at certain receptors in the central nervous system, which can lead to changes in neurotransmitter levels and neuronal activity. Additionally, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine is believed to act as an antagonist at certain receptors in the cardiovascular system, which can lead to changes in heart rate and blood pressure.
Biochemical and Physiological Effects
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine has a wide range of biochemical and physiological effects. In the central nervous system, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine has been shown to increase levels of dopamine and serotonin, as well as to increase neuronal activity. In the cardiovascular system, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine has been shown to decrease heart rate and blood pressure. In the immune system, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine has been shown to increase the production of cytokines, which can lead to an increase in immune responses. In the endocrine system, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine has been shown to increase the production of hormones such as cortisol and adrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine in laboratory experiments has several advantages and limitations. One advantage of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine is that it can be easily synthesized, making it cost-effective and readily available for laboratory experiments. Additionally, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs on the body. However, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine also has several limitations. For example, the effects of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine on the body can vary depending on the dose and the individual, making it difficult to predict the exact effects of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine on a given subject. Additionally, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine can cause side effects such as nausea, headaches, and dizziness.
Orientations Futures
There are several potential future directions for the use of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine in scientific research. One potential direction is to further study the effects of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine on the central nervous system, as well as the effects of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine on the cardiovascular system. Additionally, further research could be conducted to study the effects of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine on the immune system, as well as the effects of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine on the endocrine system. Furthermore, further research could be conducted to study the effects of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine on the liver and kidney function. Finally, further research could be conducted to study the potential side effects of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine and to develop strategies to minimize these side effects.
Conclusion
In conclusion, 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine is a novel synthetic compound with a wide range of applications in scientific research. It is synthesized via a condensation reaction between 2-chloro-6-fluoroaniline and 2,5-dimethylbenzene-sulfonyl chloride, and has a variety of biochemical and physiological effects. 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine has several advantages and limitations for laboratory experiments, and there are several potential future directions for its use in scientific research.
Méthodes De Synthèse
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine is synthesized via a condensation reaction between 2-chloro-6-fluoroaniline and 2,5-dimethylbenzene-sulfonyl chloride. The reaction is conducted in the presence of a base such as potassium carbonate in an organic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature of 80-90°C for 2-3 hours. After the reaction is complete, the product is purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(2,5-dimethylphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2S/c1-12-6-7-13(2)14(10-12)18-8-9-19(23-22-18)24-11-15-16(20)4-3-5-17(15)21/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICLQUNXOWGUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Chloro-6-fluorobenzyl)thio)-6-(2,5-dimethylphenyl)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576427.png)
![N-(2-chloro-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6576434.png)

![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)
![(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6576453.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576470.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6576473.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine](/img/structure/B6576488.png)


![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine](/img/structure/B6576504.png)
![N-(3,5-dimethylphenyl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6576509.png)
![N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B6576515.png)